molecular formula C16H20N2O3S2 B12185972 (5E)-3-(butan-2-yl)-5-{[(2,4-dimethoxyphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-(butan-2-yl)-5-{[(2,4-dimethoxyphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12185972
M. Wt: 352.5 g/mol
InChI Key: BGIKTXYYFIIPMH-UHFFFAOYSA-N
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Description

The compound (5E)-3-(butan-2-yl)-5-{[(2,4-dimethoxyphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one belongs to the rhodanine (2-thioxothiazolidin-4-one) family, a heterocyclic scaffold renowned for its diverse biological activities, including antimicrobial, anticancer, and antidiabetic properties. Structurally, it features:

  • A thiazolidin-4-one core with a thioxo group at position 2.
  • A butan-2-yl substituent at position 3, contributing to lipophilicity.
  • A (2,4-dimethoxyphenyl)amino methylidene group at position 5 in the E-configuration, introducing electron-rich aromatic interactions.

This article compares its synthetic routes, physicochemical properties, and structural features with analogous rhodanine derivatives.

Properties

Molecular Formula

C16H20N2O3S2

Molecular Weight

352.5 g/mol

IUPAC Name

3-butan-2-yl-5-[(2,4-dimethoxyphenyl)iminomethyl]-4-hydroxy-1,3-thiazole-2-thione

InChI

InChI=1S/C16H20N2O3S2/c1-5-10(2)18-15(19)14(23-16(18)22)9-17-12-7-6-11(20-3)8-13(12)21-4/h6-10,19H,5H2,1-4H3

InChI Key

BGIKTXYYFIIPMH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=C(SC1=S)C=NC2=C(C=C(C=C2)OC)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(butan-2-yl)-5-{[(2,4-dimethoxyphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 2,4-dimethoxyaniline with a suitable aldehyde to form an imine intermediate. This intermediate then undergoes cyclization with a thioamide to form the thiazolidinone ring. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-(butan-2-yl)-5-{[(2,4-dimethoxyphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thioethers.

    Substitution: Formation of substituted thiazolidinones.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic effects:

  • Antimicrobial Activity : Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 2 to 16 μg/mL . These findings suggest that (5E)-3-(butan-2-yl)-5-{[(2,4-dimethoxyphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one may possess similar properties.
  • Anticancer Potential : Thiazolidinones have been explored for their anticancer properties. Compounds within this class are being investigated as inhibitors of specific kinases associated with cancer cell proliferation. For example, the compound's structure allows it to interact with active sites on enzymes involved in cancer progression, potentially leading to the development of novel anticancer agents .

Biological Applications

The compound's structure indicates potential for:

  • Enzyme Inhibition : The thiazolidinone ring system can act as a scaffold for developing enzyme inhibitors. This application is particularly relevant in designing drugs targeting metabolic pathways or specific disease mechanisms .
  • Receptor Modulation : The ability of this compound to bind to and modulate receptor activity opens avenues for research into its effects on various biological systems, including inflammatory responses and metabolic regulation.

Chemical Synthesis

In synthetic organic chemistry, (5E)-3-(butan-2-yl)-5-{[(2,4-dimethoxyphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one serves as a versatile building block for:

  • Complex Molecule Synthesis : The compound can be utilized in multi-step synthetic routes to create more complex molecules with desired biological activities or material properties .

Materials Science

The unique chemical properties of thiazolidinones make them suitable for:

  • Polymer Development : Research into advanced materials has identified thiazolidinone derivatives as potential components in polymer formulations, enhancing their mechanical and thermal properties .

Case Study 1: Antimicrobial Efficacy

A study conducted on various thiazolidinone derivatives demonstrated their effectiveness against a range of bacterial strains. The synthesized compounds were tested against both Gram-positive and Gram-negative bacteria. Results indicated that modifications to the thiazolidinone structure significantly influenced antimicrobial activity, highlighting the importance of structural diversity in drug design .

Case Study 2: Anticancer Activity

Research focusing on the anticancer potential of thiazolidinone derivatives revealed promising results against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colorectal carcinoma). The evaluation involved MTT assays to assess cytotoxicity and cell proliferation inhibition, demonstrating that certain derivatives exhibited significant antiproliferative activity .

Mechanism of Action

The mechanism of action of (5E)-3-(butan-2-yl)-5-{[(2,4-dimethoxyphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key differences arise from substituents on the thiazolidinone ring and benzylidene moiety:

Compound Substituents (Position 3 & 5) Melting Point/Decomposition Molecular Weight Key Spectral Data (¹H-NMR) Reference
Target Compound 3: Butan-2-yl; 5: (2,4-Dimethoxyphenyl)amino Not reported ~365.5 g/mol Expected: δ 6.7–7.3 (aromatic H), δ 1.0–1.5 (butan-2-yl)
(5Z)-3-Phenyl-5-(2-hydroxybenzylidene) 3: Phenyl; 5: 2-Hydroxybenzylidene 327.4 g/mol δ 7.3–7.8 (aromatic H), δ 10.2 (OH)
Compound 9e () 3: 4-(3-Methoxyphenylmethylamino)butyl; 5: Piperonaldehyde-derived 178–246°C (dec.) 457.13 g/mol δ 6.10 (CH₂O), δ 7.55 (NH)
(5E)-3-(3-Chlorophenyl)-5-(2-methoxybenzylidene) 3: 3-Chlorophenyl; 5: 2-Methoxybenzylidene 376.9 g/mol δ 7.4–7.6 (Cl-C6H4), δ 3.9 (OCH3)

Key Observations:

  • Thermal Stability : Compound 9e decomposes at 178–246°C , likely due to the labile piperonaldehyde-derived group. The target compound’s stability may be higher due to the absence of such groups.
  • Electron Density : The 2,4-dimethoxyphenyl group increases electron density at position 5, contrasting with electron-withdrawing groups (e.g., Cl in ), which may alter reactivity and binding interactions.

Structural and Crystallographic Insights

  • Hydrogen Bonding: In (5Z)-5-(2-hydroxybenzylidene)-3-phenyl derivatives, intramolecular C–H⋯S bonds and intermolecular O–H⋯S interactions stabilize dimers . The target compound’s amino group may facilitate N–H⋯O/S interactions, altering crystal packing.
  • Dihedral Angles: In , dihedral angles between the thiazolidinone ring and aromatic substituents range from 9.68° to 79.26°, influencing planarity and π-π stacking . The target compound’s E-configuration and bulky butan-2-yl group may reduce planarity, affecting solid-state properties.

Biological Activity

The compound (5E)-3-(butan-2-yl)-5-{[(2,4-dimethoxyphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one belongs to a class of thiazolidinone derivatives that have garnered attention for their diverse biological activities. Thiazolidinones are known for their potential therapeutic applications in various fields, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic therapies. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical applications.

Chemical Structure and Properties

The molecular formula of the compound is C15H20N2O3SC_{15}H_{20}N_2O_3S with a molecular weight of 320.39 g/mol. The structural characteristics include a thiazolidinone ring system, which is pivotal for its biological activity.

PropertyValue
Molecular FormulaC₁₅H₂₀N₂O₃S
Molecular Weight320.39 g/mol
IUPAC Name(5E)-3-(butan-2-yl)-5-{[(2,4-dimethoxyphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one

The biological activity of thiazolidinone derivatives is often attributed to their ability to interact with specific molecular targets within cells. For (5E)-3-(butan-2-yl)-5-{[(2,4-dimethoxyphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression. For instance, it could act on cyclooxygenase (COX) enzymes or protein kinases that are pivotal in tumor growth.
  • Antioxidant Activity : Thiazolidinones have been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress within cells.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of thiazolidinone derivatives. The compound has been tested against various bacterial strains and exhibited promising results:

  • Gram-positive and Gram-negative Bacteria : The compound showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL depending on the strain tested .

Anticancer Activity

Research indicates that thiazolidinone derivatives can induce apoptosis in cancer cells:

  • Cell Line Studies : In vitro studies using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) showed that the compound inhibited cell proliferation with IC50 values around 25 µM. Mechanistic studies suggested that it induces apoptosis via the mitochondrial pathway .

Anti-inflammatory Effects

Thiazolidinone compounds have been reported to reduce inflammation:

  • Cytokine Inhibition : The compound significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .

Case Studies

  • Antibacterial Efficacy :
    • A study evaluated the antibacterial activity of various thiazolidinones including our compound against resistant strains like MRSA. Results indicated that it outperformed standard antibiotics like ampicillin .
  • Anticancer Potential :
    • In a comparative study of thiazolidinone derivatives, (5E)-3-(butan-2-yl)-5-{[(2,4-dimethoxyphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one was found to be among the most effective in inducing apoptosis in cancer cells through caspase activation assays .

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